
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and 4-methylbenzaldehyde.
Aldol Condensation: The two aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation using a palladium catalyst to yield the saturated ketone.
Grignard Reaction: The saturated ketone is treated with a Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.
2-(4-Chlorophenyl)-3-(4-methylphenyl)propanoic acid: Chlorine atom is positioned differently on the aromatic ring.
2-(3-Chlorophenyl)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H15ClO2 |
|---|---|
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-11-5-7-12(8-6-11)9-15(16(18)19)13-3-2-4-14(17)10-13/h2-8,10,15H,9H2,1H3,(H,18,19) |
Clé InChI |
OLFUZPSNXHCEAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
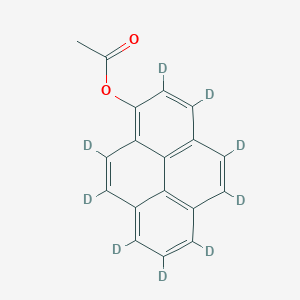
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)


![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
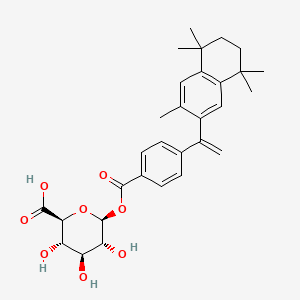
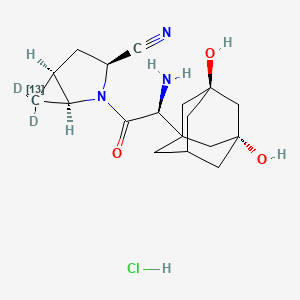
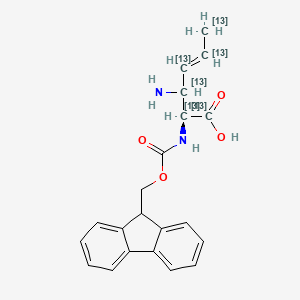
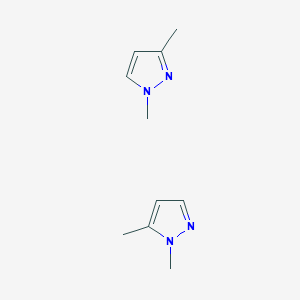
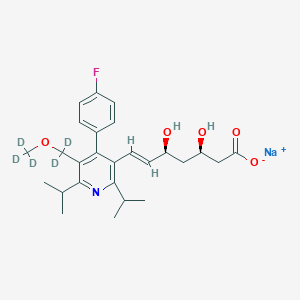
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)

